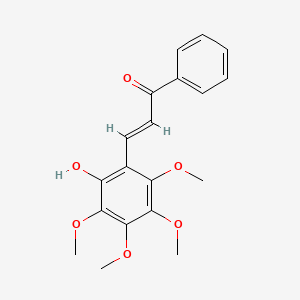

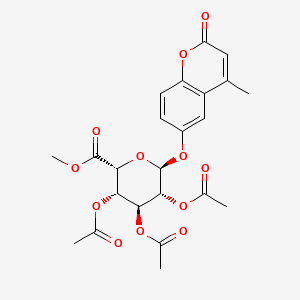

4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid, methyl ester” is a compound widely utilized in biomedical exploration. It serves as an invaluable substrate for identifying and quantifying the dynamicity of numerous enzyme systems, most notably glucuronidases .

Synthesis Analysis

A practical and concise synthesis of this compound was accomplished. It features successive radical bromination and radical reduction of easily accessible methyl 4-methylumbelliferyl-2,3,4-tri-O-acetyl-β-d-glucouronate in four steps with a 28% overall yield .Molecular Structure Analysis

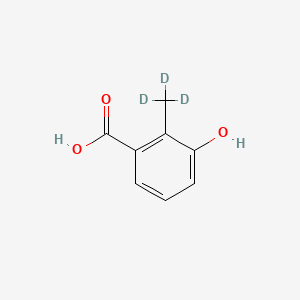

The molecular formula of this compound is C23H24O12, and it has a molecular weight of 492.43 . The InChI key is HZBVEPRBVYSPPX-IUHILOBXSA-N .Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions including acetylation, radical bromination, and radical reduction .Physical and Chemical Properties Analysis

This compound is a solid and is soluble in Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol .Scientific Research Applications

Synthesis of Fluorogenic Enzyme Substrates

4-Methylumbelliferyl α-l-idopyranosiduronic acid is utilized in synthesizing fluorogenic enzyme substrates, particularly for α-l-iduronidase. This compound has been produced through a practical synthesis method, highlighting its importance in diagnostic applications for enzymes. The synthesis involves radical bromination and reduction, yielding a significant overall yield (Ding et al., 2020).

Enzyme Substrate for Quick Diagnosis

This chemical is instrumental in the development of quick diagnostic tools for mucopolysaccharidosis type I. The process of synthesizing 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid from D-glucurono6,3-lactone illustrates its potential in creating efficient diagnostic substrates. These substrates enable the quick detection of α-L-iduronidase (Tian et al., 2020).

Diagnostic Application in Hurler's Disease

In the context of diagnosing Hurler's disease, 4-Methylumbelliferyl-α-l-iduronide has been identified as a more sensitive method compared to other substrates. It's used for estimating α-l-iduronidase in cultured cells, demonstrating its clinical significance in identifying this genetic disorder (Butterworth & Broadhead, 1979).

Fluorometric Assay for α-L-iduronidase Activity

4-Methylumbelliferyl α-L-iduronide has been used in a fluorometric assay to measure α-L-iduronidase activity. This substrate's reaction in cell homogenates produces 4-methylumbelliferone, which can be measured fluorometrically, making it a valuable tool for detecting conditions like Hurler and Scheie syndromes (Hopwood et al., 1979).

Substrate for Neuraminidase Detection

The compound has also been used in synthesizing substrates for the detection of neuraminidase activity in conditions like sialidosis. This highlights its utility in enzymatic assays, contributing significantly to the diagnosis of neurological storage disorders (Warner & O'brien, 1979).

Application in Protease Assays

Additionally, 4-Methylumbelliferyl esters, including this compound, have been synthesized for use as substrates in protease assays. Their role in assessing protease activity, including chymotrypsin and trypsin, underscores their importance in enzyme research (Gray et al., 1983).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl (2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-6-yl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-10-8-17(27)34-16-7-6-14(9-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20+,21+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZBVEPRBVYSPPX-IUHILOBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858119 |

Source

|

| Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128095-50-1 |

Source

|

| Record name | Methyl 4-methyl-2-oxo-2H-1-benzopyran-6-yl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

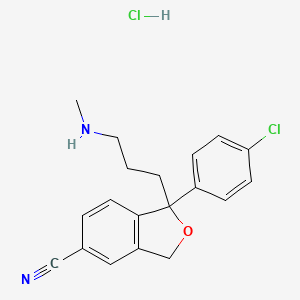

![2-sec-Butyl-d5-4-{4-[4-(4-hydroxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561996.png)

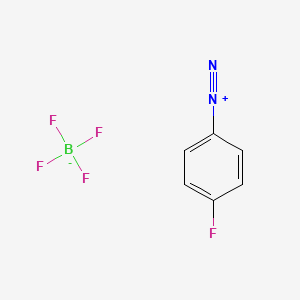

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)

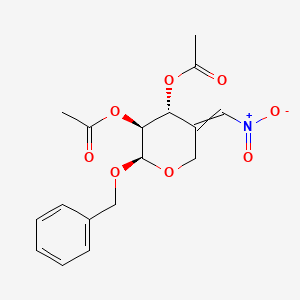

![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)